Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]-
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Overview
Description
Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- is an organic compound with the molecular formula C13H15NO3 It is a derivative of butanamide and is characterized by the presence of a phenyl group substituted with an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- typically involves the reaction of 2-(2-oxopropyl)benzoic acid with butanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetoacetamidobenzene
- Acetoacetanilide
- Acetoacetic acid anilide
- Acetoacetic anilide
- Acetoacetylaniline
Uniqueness
Butanamide, 3-oxo-N-[2-(2-oxopropyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61564-00-9 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-oxo-N-[2-(2-oxopropyl)phenyl]butanamide |
InChI |
InChI=1S/C13H15NO3/c1-9(15)7-11-5-3-4-6-12(11)14-13(17)8-10(2)16/h3-6H,7-8H2,1-2H3,(H,14,17) |
InChI Key |
HWCBEYRJISOHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)CC(=O)C |
Origin of Product |
United States |
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